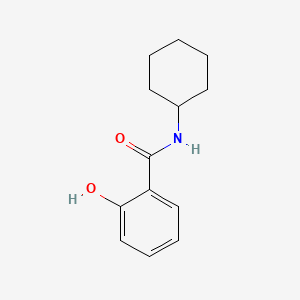

n-Cyclohexyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

63762-70-9 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-cyclohexyl-2-hydroxybenzamide |

InChI |

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h4-5,8-10,15H,1-3,6-7H2,(H,14,16) |

InChI Key |

HYLCRKVCRPLFRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for N Cyclohexyl 2 Hydroxybenzamide

Classical Synthesis Pathways of n-Cyclohexyl-2-hydroxybenzamide

Traditional methods for synthesizing this compound rely on fundamental reactions of carboxylic acids and their derivatives. These pathways are characterized by their reliability and have been foundational in organic synthesis.

Amide Formation Reactions via Acid Derivatives

One of the most common and effective classical methods for preparing amides involves the reaction of an amine with a more reactive carboxylic acid derivative, typically an acyl chloride. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures because the basic amine and acidic carboxylic acid readily form a stable, unreactive ammonium (B1175870) carboxylate salt.

To circumvent this, salicylic (B10762653) acid is first converted to its more electrophilic derivative, 2-hydroxybenzoyl chloride (salicyloyl chloride). This activation is commonly achieved by reacting salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with cyclohexylamine (B46788). The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group, and deprotonation of the nitrogen to form the stable amide bond of this compound. An excess of the amine or the addition of a non-nucleophilic base like pyridine (B92270) is often used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Condensation Reactions Utilizing Precursor Compounds

Condensation reactions that directly couple salicylic acid and cyclohexylamine represent another classical pathway. While direct thermal condensation is possible by heating the ammonium carboxylate salt to temperatures above 100°C to drive off water, this method often requires harsh conditions and can lead to side products.

A more refined condensation approach involves the use of coupling agents. One of the most historically significant coupling agents is N,N'-dicyclohexylcarbodiimide (DCC). In this method, DCC activates the carboxylic acid group of salicylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate effectively functions as a carboxylic acid with a good leaving group. The cyclohexylamine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide bond. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in most organic solvents and can often be removed by simple filtration. The use of DCC allows the reaction to proceed under much milder, room-temperature conditions, avoiding the need for harsh heating or the preparation of an acyl chloride.

Modern Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, sustainable, and versatile methods. These modern strategies focus on the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches in this compound Synthesis

Modern amide bond formation often employs more sophisticated coupling agents and catalysts that improve yields, reduce reaction times, and minimize side reactions. While DCC is effective, the removal of the DCU byproduct can sometimes be problematic. A more modern, water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is frequently used. The urea (B33335) byproduct formed from EDC is water-soluble, which simplifies the workup procedure as it can be easily removed with an aqueous wash.

These coupling reactions are often enhanced by the addition of catalytic additives. Reagents such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are used in conjunction with carbodiimides. HOBt, for instance, reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions like racemization (if chiral centers are present) and reacts more efficiently with the amine. Similarly, DMAP serves as a highly effective acylation catalyst. These catalytic approaches provide a powerful toolkit for synthesizing amides like this compound under mild conditions with high efficiency.

| Coupling System | Typical Solvent | Temperature | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| DCC | DCM, THF | Room Temp. | Effective, low cost | Insoluble urea byproduct can complicate purification |

| EDC / HOBt | DCM, DMF | Room Temp. | Water-soluble byproduct, high yields, reduced side reactions | Higher cost than DCC |

| HATU / DIPEA | DMF, Acetonitrile | Room Temp. | Very fast and efficient, even for difficult couplings | Expensive reagent |

Green Chemistry Methodologies in this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this often involves the use of microwave irradiation and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. oatext.comresearchgate.net By directly heating the reactant molecules, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. oatext.comresearchgate.net For the synthesis of this compound, a mixture of salicylic acid and cyclohexylamine can be subjected to microwave irradiation, often in the absence of a solvent or in the presence of a high-boiling, polar solvent. This method is not only faster but also often leads to higher yields and cleaner reaction profiles. For analogous reactions, yields of 81-99% have been reported in as little as 30-60 seconds. oatext.com

Solvent-free, or "neat," reactions are another cornerstone of green synthesis. cem.com By eliminating the solvent, this approach reduces chemical waste, cost, and the environmental hazards associated with volatile organic compounds (VOCs). The synthesis of this compound can be performed under solvent-free conditions by grinding the solid reactants together, sometimes with a catalytic amount of an acid or base, and heating the mixture, potentially using microwave irradiation. This combination of solvent-free conditions and microwave assistance represents a highly efficient and environmentally benign route to the target compound.

| Parameter | Conventional Method (e.g., Reflux in Solvent) | Green Method (Microwave, Solvent-Free) |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | A few minutes (e.g., 1-10 min) researchgate.net |

| Energy Consumption | High (prolonged heating) | Low (short reaction time, direct heating) |

| Solvent Use | High | None or minimal rsc.org |

| Typical Yield | Moderate to Good | Good to Excellent (e.g., 81-99%) oatext.com |

| Workup | Often requires extensive purification | Simpler, cleaner product formation |

Purification and Isolation Techniques in this compound Synthetic Procedures

Regardless of the synthetic route employed, the final step is the isolation and purification of the this compound product. The specific technique depends on the nature of the starting materials, byproducts, and the reaction solvent.

A common initial workup involves quenching the reaction mixture, often with water, and then extracting the crude product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted cyclohexylamine, followed by a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) to remove unreacted salicylic acid. A final wash with brine helps to remove residual water before the organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product. Further purification is typically achieved by recrystallization. A suitable solvent or solvent system is chosen in which the amide product is soluble at high temperatures but poorly soluble at low temperatures. The crude solid is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals of this compound, leaving impurities behind in the mother liquor. The purity of the final product can be assessed by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, Mass Spectrometry).

Advanced Spectroscopic Characterization of N Cyclohexyl 2 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of n-Cyclohexyl-2-hydroxybenzamide

NMR spectroscopy serves as a powerful tool for the structural elucidation of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the salicylamide (B354443) moiety and the aliphatic protons of the cyclohexyl ring.

The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing amide (-CONH-) group. The proton of the hydroxyl group and the proton of the amide (N-H) often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The N-H proton signal is typically observed in the downfield region.

The cyclohexyl protons resonate in the upfield region of the spectrum. These signals often overlap, creating a complex multiplet. The methine proton attached to the nitrogen (N-CH) is the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons of the cyclohexyl ring appear as a broad multiplet at higher field. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 11.0 - 13.0 | Broad Singlet |

| Amide N-H | 8.0 - 9.0 | Broad Singlet / Doublet |

| Aromatic Protons (C6H4) | 6.8 - 7.8 | Multiplets |

| Cyclohexyl N-CH | 3.8 - 4.2 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The spectrum of this compound shows distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum, typically between 165 and 175 ppm. The aromatic carbons appear in the range of 115-160 ppm. The carbon attached to the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons, while the carbon attached to the amide group also shows a downfield shift. The chemical shifts of the cyclohexyl carbons are observed in the upfield region, generally between 24 and 50 ppm. The carbon atom bonded to the nitrogen (N-CH) is the most downfield of the aliphatic carbons. researchgate.net

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound Experimental data sourced from public databases where available, supplemented by predicted values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Shift (δ, ppm, if available) |

|---|---|---|

| Carbonyl (C=O) | 168 - 172 | ~169 |

| Aromatic C-OH | 158 - 162 | ~160 |

| Aromatic C-CONH | 118 - 122 | ~119 |

| Aromatic CH | 115 - 135 | Multiple signals |

| Cyclohexyl N-CH | 48 - 52 | ~49 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would also show correlations among the protons of the cyclohexyl ring, aiding in the assignment of these complex, overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, the signal for the N-CH proton would show a cross-peak with the N-CH carbon signal, confirming their direct bond. This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the amide N-H proton and the carbonyl carbon, as well as the N-CH carbon of the cyclohexyl ring. It would also reveal correlations between the aromatic protons and the carbonyl carbon, confirming the connectivity of the salicylamide moiety. youtube.com

Vibrational Spectroscopy Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing valuable information about functional groups and molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the amide group. The broadness of this peak is indicative of intermolecular and intramolecular hydrogen bonding. A strong absorption band, known as the Amide I band, appears around 1630-1680 cm⁻¹ and is primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching vibrations, is typically observed near 1510-1550 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic and aliphatic groups are seen around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature, which can influence the positions and shapes of the O-H and C=O stretching bands. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (Broad) |

| N-H Stretch | Amide | 3200 - 3500 (Broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | C-H | 2850 - 2950 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1550 |

Raman Spectroscopy for Molecular Vibrations and Solid-State Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton of the aromatic and cyclohexyl rings.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations would give rise to strong signals. The symmetric stretching of the C-C bonds within the cyclohexyl ring would also be Raman active. While the C=O stretch is visible in both IR and Raman, its intensity can differ. Raman spectroscopy is also a powerful technique for studying the solid-state properties of materials, as the spectra are sensitive to crystal lattice vibrations (phonons), which appear at low wavenumbers (typically below 200 cm⁻¹). This allows for the characterization of polymorphic forms and the study of phase transitions.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a cornerstone analytical technique that provides critical information about a molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound with extremely high accuracy, typically to within a few parts per million (ppm). This precision enables the confident determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared against the theoretically calculated mass for the proposed chemical formula, C13H17NO2.

For this compound, the computed monoisotopic mass is 219.125928785 Da. nih.gov HRMS analysis provides an experimental value that, if within a narrow tolerance window (e.g., < 5 ppm), confirms the elemental composition. nih.gov Techniques like Orbitrap-based HRMS are capable of achieving the high resolving power necessary for such accurate mass assignments. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C13H17NO2 | nih.gov |

| Calculated Monoisotopic Mass | 219.125928785 Da | nih.gov |

| Technique | High-Resolution Mass Spectrometry (e.g., Orbitrap) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It serves as a robust method for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The unique time it takes for the compound to pass through the column, known as the retention time, provides an initial layer of identification. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, is then compared against spectral libraries for definitive identification. The presence of a single, sharp chromatographic peak with a corresponding mass spectrum confirms the compound's identity and high purity. nih.govmdpi.com

Table 2: Role of GC-MS in the Analysis of this compound

| Analytical Step | Description | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Separation of the compound based on volatility and column interaction. | Provides a characteristic retention time. |

| Mass Spectrometry (MS) | Ionization and fragmentation of the eluted compound. | Generates a unique mass spectrum (fingerprint). |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light. The this compound molecule contains a substituted benzene ring and a carbonyl group, which act as chromophores.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) corresponding to the electronic transitions within these chromophoric systems. The analysis involves dissolving the compound in a UV-transparent solvent and measuring its absorbance across a range of wavelengths (typically 200-400 nm). researchgate.net The position and intensity of the absorption bands provide qualitative information about the compound's electronic structure.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Observation | Rationale |

|---|---|---|

| Chromophores Present | Phenolic group, Benzamide (B126) (aromatic ring and carbonyl) | These functional groups absorb UV radiation. |

| Solvent | UV-transparent solvent (e.g., Ethanol (B145695), Methanol) | To avoid interference with the sample's absorption. |

Chromatographic Purity Assessment of this compound (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is an essential tool for assessing the purity of synthesized compounds like this compound.

The method involves injecting a solution of the sample into a column packed with a stationary phase. A liquid solvent system (mobile phase) carries the sample through the column. Components separate based on their differential interactions with the stationary and mobile phases. For this compound, a reverse-phase HPLC method would typically be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile).

As the separated components elute from the column, they pass through a detector (e.g., a UV detector set to an absorption maximum of the compound). The output is a chromatogram, where the purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks. A high percentage area for the main peak indicates high purity. Combining HPLC with high-resolution mass spectrometry (LC-HRMS) further enhances analytical confidence by providing both retention time and exact mass data for the compound and any impurities. nih.gov

Table 4: Summary of HPLC for Purity Assessment

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on differential partitioning between a mobile and stationary phase. |

| Common Mode | Reverse-Phase HPLC |

| Detection | UV Detector (set at λmax) or Mass Spectrometer (in LC-MS) |

Crystallographic Investigations and Solid State Architecture of N Cyclohexyl 2 Hydroxybenzamide

Single Crystal X-ray Diffraction Studies of n-Cyclohexyl-2-hydroxybenzamide

A single-crystal X-ray diffraction study is the cornerstone for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide the fundamental data required to understand the molecular structure and packing of this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This data is crucial for a detailed understanding of its molecular geometry.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | C1 | Value |

| C1 | C2 | Value |

| C2 | O2 | Value |

| C2 | N1 | Value |

| N1 | C8 | Value |

| C8 | C9 | Value |

| C(aromatic) | C(aromatic) | Average Value |

Table 2: Hypothetical Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O2 | C2 | N1 | Value |

| O2 | C2 | C1 | Value |

| N1 | C2 | C1 | Value |

| C2 | N1 | C8 | Value |

| N1 | C8 | C9 | Value |

Table 3: Hypothetical Selected Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C7 | C1 | C2 | N1 | Value |

| C1 | C2 | N1 | C8 | Value |

Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystals

The way individual molecules of this compound interact with each other in the crystal lattice is governed by a variety of intermolecular forces, with hydrogen bonding expected to play a dominant role.

Characterization of N–H···O Hydrogen Bonds

The amide group (N-H) and the carbonyl group (C=O), along with the phenolic hydroxyl group (O-H), are excellent hydrogen bond donors and acceptors. It is anticipated that the primary intermolecular linkage would be an N–H···O hydrogen bond, where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. This interaction is a common and robust motif in the crystal structures of amides.

Table 4: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N1–H1···O2 | Value | Value | Value | Value |

D = donor atom, A = acceptor atom

Supramolecular Assembly and Crystal Packing Motifs of this compound

Research Findings on the Crystallography of this compound Remain Elusive

Despite a comprehensive search of scientific databases and scholarly articles, detailed crystallographic investigations focusing on the polymorphism and co-crystallization potential of this compound are not publicly available at this time.

While the fundamental chemical and physical properties of this compound are documented, in-depth studies into its solid-state architecture, including the existence of different crystalline forms (polymorphs) or its ability to form co-crystals with other molecular compounds, appear to be absent from the current body of scientific literature.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability. Similarly, co-crystallization, a technique used to engineer the properties of solid-state materials, involves combining a target molecule with a co-former to create a new crystalline structure with potentially improved characteristics.

Searches for crystallographic data on this compound did not yield any specific studies detailing its polymorphic forms or co-crystallization attempts. Research on closely related compounds, such as salicylamide (B354443), has shown a rich polymorphic and co-crystalline landscape, highlighting the potential for such behavior within this class of molecules. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental evidence.

Furthermore, inquiries into crystallographic databases for the crystal structure of this compound did not provide the necessary data to analyze its solid-state architecture in detail. While information on related structures, such as N-Cyclohexyl-2-nitrobenzamide, is available, this does not shed light on the specific intermolecular interactions and packing arrangements of the title compound.

Coordination Chemistry of N Cyclohexyl 2 Hydroxybenzamide As a Ligand

Chelation Properties and Potential Metal Binding Sites of n-Cyclohexyl-2-hydroxybenzamide

This compound possesses two primary sites for metal coordination: the phenolic oxygen of the hydroxyl group and the carbonyl oxygen of the amide group. The spatial arrangement of these two functional groups allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard methods in coordination chemistry. A common approach involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. The choice of solvent depends on the solubility of both the metal salt and the ligand, with alcohols such as methanol (B129727) or ethanol (B145695) being frequently used.

The reaction is typically carried out under reflux to ensure complete reaction. The pH of the solution can be a critical factor, as the deprotonation of the phenolic hydroxyl group is often necessary for coordination. A base, such as sodium hydroxide (B78521) or an amine, may be added to facilitate this deprotonation. The resulting metal complex may precipitate from the reaction mixture upon cooling or after partial removal of the solvent.

Characterization of the synthesized complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the structure of the complex in solution, although paramagnetic metal centers can lead to significant broadening of the signals. nih.gov High-resolution mass spectrometry can be used to determine the molecular weight and confirm the stoichiometry of the complex. researchgate.net

Structural Diversity of Coordination Compounds Involving this compound

The structural diversity of coordination compounds formed with this compound is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the stoichiometry of the metal-to-ligand ratio, and the presence of other coordinating ligands or counter-ions.

The metal centers in complexes with this compound can exhibit various coordination numbers and geometries. For instance, a metal ion like Cu(II) could form a square planar complex with two deprotonated ligands, resulting in a 1:2 metal-to-ligand ratio. In this case, the coordination number of the copper ion would be four. Other metal ions, such as those from the first transition series (e.g., Co(II), Ni(II), Zn(II)), often favor tetrahedral or octahedral geometries. An octahedral geometry could be achieved by the coordination of two this compound ligands and two solvent molecules or other ancillary ligands.

A related compound, N-cyclohexyl-2-nitrobenzamide, has been synthesized and its crystal structure determined by X-ray diffraction, revealing a monoclinic crystal system. researchgate.net While this compound lacks the hydroxyl group for chelation, the structural information for the N-cyclohexylbenzamide framework is valuable for understanding the steric and packing effects that the cyclohexyl group might impose in metal complexes of this compound.

Below is a table summarizing potential coordination geometries based on common metal ions.

| Metal Ion | Typical Coordination Number | Possible Geometries with this compound |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(III) | 6 | Octahedral |

The nature of the metal ion, including its size, charge, and d-electron configuration, plays a pivotal role in determining the final architecture of the coordination compound. For example, smaller and more highly charged metal ions tend to favor higher coordination numbers and can influence the bond angles and distances within the complex. The d-electron configuration affects the ligand field stabilization energy, which can dictate the preferred coordination geometry (e.g., square planar for d⁸ Ni(II) under certain conditions).

The steric bulk of the cyclohexyl group on the this compound ligand can also interact with the coordination sphere of the metal ion, potentially leading to distorted geometries or preventing the formation of highly crowded structures. This steric hindrance can be a tool to control the dimensionality and packing of the complexes in the solid state.

Spectroscopic Signatures of Metal Complexation with this compound

The coordination of this compound to a metal ion induces characteristic changes in its spectroscopic properties, which serve as evidence of complex formation.

In Infrared (IR) spectroscopy , the broad O-H stretching band of the phenolic group in the free ligand (typically around 3200-3400 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal ion. The C=O stretching frequency of the amide group (around 1630-1680 cm⁻¹) is expected to shift to a lower wavenumber (a redshift) upon coordination of the carbonyl oxygen to the metal center. This shift is due to the weakening of the C=O bond as electron density is drawn towards the metal ion. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to the M-O stretching vibrations.

In ¹H and ¹³C NMR spectroscopy , the chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a clear indication of deprotonation and coordination. The resonances of the aromatic protons and the carbons of the phenyl ring and the carbonyl group are also expected to shift upon complexation. For paramagnetic metal complexes, significant broadening and shifting of the NMR signals can occur, which can provide information about the magnetic properties of the complex but can also make the spectra more challenging to interpret. The PubChem database provides reference ¹H and ¹³C NMR data for the free ligand. nih.gov

UV-Visible spectroscopy can also be used to monitor complex formation. The electronic transitions within the ligand (π→π* and n→π* transitions) may be shifted upon coordination. For complexes of transition metals, d-d electronic transitions may be observed in the visible region of the spectrum, providing information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.

Stability and Reactivity Studies of this compound Metal Complexes

The stability of metal complexes of this compound is a key parameter that governs their potential applications. The stability is typically quantified by the formation constant (or stability constant), which is a measure of the equilibrium constant for the formation of the complex in solution. The chelate effect, as mentioned earlier, is expected to result in high stability constants for these complexes.

The stability of the complexes can be influenced by factors such as the nature of the metal ion (following the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), the pH of the solution, and the temperature. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can be employed to study the thermal stability of the solid complexes and to determine the temperature at which they decompose.

The reactivity of the coordinated this compound ligand may differ from that of the free ligand. For instance, the acidity of the N-H proton of the amide group might be altered upon coordination. The metal center itself can also exhibit catalytic activity, with the coordinated ligand influencing its reactivity through electronic and steric effects. Further studies are required to explore the specific reactivity patterns of these complexes, such as their potential as catalysts in organic transformations or their role in biological systems.

Theoretical and Computational Studies on N Cyclohexyl 2 Hydroxybenzamide

Quantum Chemical Calculations of n-Cyclohexyl-2-hydroxybenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method. researchgate.netresearchgate.net When paired with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, DFT can provide a detailed description of the molecule's electronic structure and an optimized geometry corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. The electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters of a Benzamide (B126) Derivative using DFT (B3LYP/6-31G)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (carbonyl) | 1.24 | ||

| C-N (amide) | 1.36 | ||

| N-H | 1.01 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N-C | 121.9 | ||

| O-C-N | 122.5 | ||

| C-C-N-C | 178.5 | ||

| H-N-C-C | 4.5 |

Note: This table presents typical values for a related benzamide structure and serves as an illustrative example of the data obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. wikipedia.org The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgaps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), which build upon the HF solution to include electron correlation effects, can offer even higher accuracy for electronic structure calculations. nih.gov

For this compound, these high-level calculations could be used to obtain a more precise value for the total electronic energy, ionization potential, and electron affinity. They can also serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. Comparing the results from different levels of theory can provide a measure of the reliability of the computational predictions.

Table 2: Comparison of Calculated Energy Gaps for a Model System using Different Quantum Chemical Methods

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| HF | 6-31G | -9.11 | -2.53 | 6.58 |

| DFT (B3LYP) | 6-31G | -6.31 | -0.89 | 5.42 |

Note: This table illustrates the typical differences in HOMO-LUMO energy gaps calculated by HF and DFT methods for a comparable molecule. researchgate.net

Conformational Analysis and Potential Energy Landscapes of this compound

The flexibility of the cyclohexyl ring and the rotational freedom around the amide bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs the transitions between them.

Computational Analysis and Prediction of Spectroscopic Data for this compound

Computational methods can be used to predict various types of spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental results.

For instance, the calculation of vibrational frequencies using DFT can help in the assignment of bands in the experimental infrared (IR) and Raman spectra. researchgate.net The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental ¹H and ¹³C NMR spectra. This can be particularly useful for assigning signals in complex spectra and for confirming the proposed structure.

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

| C (Carbonyl) | 168.1 |

| C (Aromatic, C-OH) | 159.2 |

| C (Aromatic, C-H) | 134.0, 129.8, 118.9, 117.4 |

| C (Aromatic, C-C=O) | 115.1 |

| C (Cyclohexyl, C-N) | 49.3 |

| C (Cyclohexyl) | 32.9, 25.5, 24.8 |

Source: PubChem CID 114223. nih.gov This table provides experimental data that could be used to validate computational predictions.

Intermolecular Interaction Energy Calculations in this compound Systems

The way in which this compound molecules interact with each other and with their environment is governed by non-covalent interactions. rsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the crystal packing of the solid state and the behavior of the molecule in solution.

Computational methods can be used to calculate the energy of these intermolecular interactions. For example, by creating a model of a dimer of this compound, the interaction energy can be calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers. The nature of these interactions can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which can identify and characterize the specific bonds and orbital interactions responsible for the stabilization of the complex. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. nih.govuu.nl In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. utupub.fi The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

Chemical Reactivity and Reaction Mechanism Studies of N Cyclohexyl 2 Hydroxybenzamide

Reactions at the Amide Moiety of n-Cyclohexyl-2-hydroxybenzamide

The amide functional group is a cornerstone of the molecule's structure and its reactivity is of significant interest. The reactivity of the amide bond in this compound is influenced by the electronic effects of the 2-hydroxybenzoyl group and the steric bulk of the cyclohexyl substituent.

One of the most fundamental reactions of amides is hydrolysis , which can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would lead to salicylic (B10762653) acid and cyclohexylamine (B46788).

Basic hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final step forms a carboxylate salt.

The reduction of the amide moiety in this compound would yield N-cyclohexyl(2-hydroxybenzyl)amine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom.

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound. Its acidic nature and nucleophilicity are key to its transformations.

Etherification of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base, such as potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. This would result in the formation of an N-cyclohexyl-2-alkoxybenzamide.

Esterification of the hydroxyl group is also a feasible reaction. This can be accomplished by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction would yield the corresponding O-acyl-N-cyclohexyl-2-hydroxybenzamide.

The hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution . Due to its ortho, para-directing nature, incoming electrophiles would preferentially substitute at the positions ortho and para to the hydroxyl group (positions 3 and 5). However, the amide group at position 1 will also influence the regioselectivity of these reactions.

Reactions of the Cyclohexyl Ring of this compound

The cyclohexyl ring in this compound is a saturated carbocycle and is generally less reactive than the aromatic portion of the molecule. However, under specific conditions, it can undergo transformations.

Oxidation of the cyclohexyl ring can occur, particularly at the tertiary C-H bond (the carbon attached to the nitrogen). While generally stable, metabolic studies on related compounds containing cyclohexyl moieties have shown that hydroxylation of the ring can occur. This type of reaction in a biological context is often mediated by cytochrome P450 enzymes. In a laboratory setting, strong oxidizing agents could potentially lead to the formation of cyclohexanone (B45756) or other oxidation products, though this would likely be accompanied by the degradation of other parts of the molecule.

Dehydrogenation of the cyclohexyl ring to a cyclohexenyl or phenyl group is a thermodynamically challenging transformation that would require high temperatures and a suitable catalyst, such as platinum on carbon (Pt/C). This reaction is not commonly observed under standard laboratory conditions.

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

The hydrolysis of N-substituted amides has been a subject of kinetic studies. For instance, the hydrolysis of N-methylacetamide has been shown to be first-order with respect to the amide and the hydrolyzing agent (acid or base). The rate of hydrolysis is also influenced by the steric hindrance around the carbonyl group. The bulky cyclohexyl group in this compound would be expected to decrease the rate of hydrolysis compared to a smaller N-substituent due to steric hindrance.

The thermodynamics of amide hydrolysis are generally favorable, with the formation of the more stable carboxylic acid and amine products. The standard enthalpy of formation for the related compound salicylamide (B354443) has been determined, which can be a useful parameter in thermodynamic calculations for reactions involving this compound.

Below is an interactive table summarizing the expected products for key reactions of this compound.

| Reaction Type | Reagents | Moiety Involved | Expected Product(s) |

| Acid Hydrolysis | H₃O⁺, heat | Amide | Salicylic acid, Cyclohexylammonium salt |

| Base Hydrolysis | OH⁻, heat | Amide | Salicylate salt, Cyclohexylamine |

| Reduction | LiAlH₄ | Amide | N-cyclohexyl(2-hydroxybenzyl)amine |

| Etherification | R-X, Base | Hydroxyl | N-cyclohexyl-2-alkoxybenzamide |

| Esterification | RCOCl, Base | Hydroxyl | O-acyl-N-cyclohexyl-2-hydroxybenzamide |

Catalytic Influence on the Reactivity of this compound

Catalysis can play a crucial role in enhancing the reactivity and selectivity of transformations involving this compound.

As mentioned, acid and base catalysis are fundamental to the hydrolysis of the amide bond. The rates of these reactions are directly proportional to the concentration of the acid or base catalyst.

Transition metal catalysis can be employed for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions could be used to modify the aromatic ring, although the presence of the coordinating hydroxyl and amide groups could influence the catalytic cycle. The reduction of the amide group can also be achieved using certain transition metal catalysts under hydrogenation conditions, offering a milder alternative to metal hydrides.

The synthesis of salicylamides can be catalyzed by acids. For example, the reaction of a salicylic acid ester with an amine in an alcohol solvent can be catalyzed by sulfuric acid or other mineral acids.

Recent research has also explored the use of photocatalysis for the modification of benzamides, which could potentially be applied to this compound for novel transformations.

Structure Activity Relationship Sar Studies in Non Biological Contexts of N Cyclohexyl 2 Hydroxybenzamide

Influence of Structural Modifications on Chemical Properties of n-Cyclohexyl-2-hydroxybenzamide

The chemical properties of this compound can be systematically altered through modifications to its core structure. These modifications can be broadly categorized into changes in the N-cyclohexyl group and substitutions on the 2-hydroxybenzamide moiety.

The N-cyclohexyl group plays a significant role in determining the molecule's lipophilicity and steric bulk. Altering this group, for instance, by changing the ring size (e.g., to cyclopentyl or cycloheptyl) or by introducing substituents on the cyclohexyl ring, can impact solubility in various organic solvents and its packing in the solid state. While specific studies on the non-biological properties of these particular modifications are not abundant, general principles of physical organic chemistry suggest that increasing the aliphatic character would enhance solubility in nonpolar solvents.

Modifications to the 2-hydroxybenzamide core, such as esterification or etherification of the phenolic hydroxyl group, would have a profound effect on the compound's chemical reactivity. For example, the synthesis of 2-allyloxybenzamide, a derivative of the parent salicylamide (B354443), demonstrates how modification of the hydroxyl group can be achieved. researchgate.net Such a change would eliminate the intramolecular hydrogen bond between the phenolic hydrogen and the amide carbonyl oxygen, altering the molecule's conformation and electronic properties.

The following table summarizes potential structural modifications and their likely impact on the chemical properties of this compound.

| Structural Modification | Potential Impact on Chemical Properties |

| Alteration of the N-cycloalkyl ring size (e.g., cyclopentyl, cycloheptyl) | Influences lipophilicity, solubility, and solid-state packing. |

| Substitution on the cyclohexyl ring | Modifies steric hindrance and conformational preferences. |

| Esterification/etherification of the phenolic -OH group | Eliminates intramolecular hydrogen bonding, alters electronic properties and reactivity. |

| Substitution on the aromatic ring | Modifies the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. |

Substituent Effects on the Hydroxybenzamide Core of this compound

The electronic properties of the hydroxybenzamide core are highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can exert their influence through inductive and resonance effects, thereby modulating the acidity of the phenolic hydroxyl group, the strength of the intramolecular hydrogen bond, and the electron density distribution across the molecule.

Electron-withdrawing groups (EWGs), such as nitro (NO₂) or halogen groups, attached to the aromatic ring are expected to increase the acidity of the phenolic proton. This is due to the stabilization of the resulting phenoxide anion through delocalization of the negative charge. For instance, studies on substituted salicylaldehydes have shown that a nitro group in the para position to the hydroxyl group has a significant acidifying effect. nih.gov Conversely, electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, would decrease the acidity of the phenolic proton.

The strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is also influenced by substituents. Computational studies on salicylaldehyde (B1680747) derivatives have revealed that the substituent effect can be substantial, with para-substituents having a more pronounced impact than meta-substituents. nih.gov An increase in the acidity of the phenolic proton generally correlates with a stronger hydrogen bond.

The table below illustrates the expected effects of various substituents on the hydroxybenzamide core of this compound.

| Substituent (and Position) | Expected Effect on Phenolic Acidity | Expected Effect on Intramolecular Hydrogen Bond Strength |

| Nitro (NO₂) at C5 | Increase | Increase |

| Chloro (Cl) at C5 | Increase | Increase |

| Methyl (CH₃) at C5 | Decrease | Decrease |

| Methoxy (OCH₃) at C5 | Decrease | Decrease |

Correlation of Structural Features with Non-Biological Functional Behavior of this compound

While much of the research on this compound and its analogs has been directed towards their biological activities, the structural features of these compounds suggest potential for non-biological applications, particularly in the realm of coordination chemistry and materials science.

The 2-hydroxybenzamide moiety is a classic bidentate chelating ligand, capable of coordinating to a variety of metal ions through the phenolic oxygen and the amide carbonyl oxygen. The nature of the N-substituent and any additional groups on the aromatic ring can fine-tune the ligand's properties, such as its selectivity for certain metal ions and the stability of the resulting metal complexes. For example, the introduction of bulky substituents on the cyclohexyl ring could create a specific binding pocket, enhancing selectivity for metal ions of a particular size.

The following table outlines the correlation between structural features and potential non-biological functional behavior.

| Structural Feature | Potential Non-Biological Functional Behavior |

| 2-Hydroxybenzamide core | Metal ion chelation, formation of coordination complexes. |

| N-cyclohexyl group | Modulation of solubility and steric environment of metal complexes. |

| Substituents on the aromatic ring | Tuning of ligand field strength and redox potential of metal complexes. |

| Intramolecular and intermolecular hydrogen bonding | Control of solid-state packing and crystal engineering. |

Computational Prediction of Structure-Property Relationships for this compound

Computational chemistry offers powerful tools for predicting the structure-property relationships of molecules like this compound, providing insights that can guide synthetic efforts. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a range of molecular properties. researchgate.net

Electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MSEP), can be readily calculated. brieflands.comsemanticscholar.org These parameters are crucial for predicting reactivity. For example, the MSEP can indicate the most likely sites for electrophilic and nucleophilic attack, as well as the regions of the molecule most likely to participate in hydrogen bonding.

Furthermore, computational models can be used to predict the effect of substituents on various properties. For example, the impact of different functional groups on the acidity of the phenolic proton or the strength of the intramolecular hydrogen bond can be quantified through computational analysis. nih.gov This predictive capability allows for the in-silico screening of potential derivatives with desired chemical properties before undertaking their synthesis.

The table below lists some of the key properties of this compound that can be predicted using computational methods.

| Computed Property | Relevance to Non-Biological SAR |

| Conformational energies | Prediction of dominant molecular shapes and steric profiles. |

| HOMO-LUMO gap | Indication of chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MSEP) | Identification of sites for non-covalent interactions and chemical reactions. |

| pKa of phenolic hydroxyl group | Prediction of behavior in acidic/basic media and metal chelation ability. |

| Hydrogen bond energies | Quantification of the strength of intramolecular and intermolecular interactions. |

Advanced Applications and Emerging Research Frontiers of N Cyclohexyl 2 Hydroxybenzamide

The Role of n-Cyclohexyl-2-hydroxybenzamide in Supramolecular Chemistry and Self-Assembled Systems

The structure of this compound, featuring a hydroxyl group and an amide linkage, makes it an ideal candidate for constructing intricate supramolecular architectures through hydrogen bonding. The interplay of the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen, along with intermolecular hydrogen bonds involving the amide N-H and C=O groups, dictates the self-assembly behavior of this molecule. These non-covalent interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional networks.

The cyclohexyl group introduces a significant steric and hydrophobic component to the molecule, influencing its packing in the solid state and its aggregation behavior in solution. This bulky substituent can direct the formation of specific supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns. The balance between the hydrogen-bonding capabilities of the salicylamide (B354443) core and the steric hindrance of the cyclohexyl ring is crucial in determining the final self-assembled structure. Research into related N-substituted salicylamides has shown that varying the N-substituent can lead to different hydrogen-bonding motifs, such as chains or dimeric structures, highlighting the tunability of these systems.

While specific research on the self-assembly of this compound is an emerging area, the principles of supramolecular chemistry suggest its potential to form complex and functional self-assembled systems. The understanding of these assembly processes is fundamental for the rational design of new materials with tailored properties.

Exploration in Materials Science: Crystalline and Soft Materials

The ability of this compound to form robust hydrogen-bonded networks makes it a compound of interest in the field of materials science, particularly in crystal engineering and the development of soft materials.

Crystalline Materials: The predictable hydrogen-bonding patterns of salicylamides are a key tool in crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. For instance, the crystal structure of the related compound, N-Cyclohexyl-2-nitrobenzamide, reveals that the crystal packing is stabilized by N–H⋯O hydrogen bonds, forming a well-defined architecture. researchgate.net Although the nitro group introduces different electronic properties, the fundamental role of the N-cyclohexyl amide in directing the crystal packing through hydrogen bonding is evident. The specific arrangement of this compound molecules in a crystal lattice would influence its physical properties, such as melting point, solubility, and mechanical strength. The formation of co-crystals, where this compound is combined with other molecules, offers a pathway to new crystalline materials with tunable properties.

Soft Materials: The self-assembly properties of this compound also suggest its potential use in the formation of soft materials like gels and liquid crystals. In suitable solvents, the molecules could self-assemble into long, fibrillar networks, leading to the formation of a gel. The properties of such a gel would be dependent on the strength and nature of the intermolecular interactions. Furthermore, the rigid core and the flexible cyclohexyl group are features often found in molecules that exhibit liquid crystalline phases. By carefully designing the molecular structure, it might be possible to induce thermotropic or lyotropic liquid crystalline behavior in derivatives of this compound.

Non-Biological Catalysis and Ligand Design Applications

The 2-hydroxybenzamide moiety in this compound presents a bidentate O,O-donor chelation site, making it a promising ligand for a variety of metal ions. The formation of stable metal complexes opens up possibilities for applications in non-biological catalysis. The cyclohexyl substituent can influence the solubility, stability, and catalytic activity of the resulting metal complexes by providing a specific steric environment around the metal center.

The design of ligands is a cornerstone of coordination chemistry and catalysis. By modifying the salicylamide backbone or the cyclohexyl group, it is possible to fine-tune the electronic and steric properties of the ligand to optimize the performance of a metal catalyst for a specific reaction. For example, the introduction of electron-donating or withdrawing groups on the aromatic ring can alter the electron density at the metal center, thereby influencing its catalytic activity. While the catalytic applications of this compound complexes are still in the exploratory phase, the fundamental coordination chemistry of salicylamides with various metals is well-established, providing a strong foundation for future research in this area.

Development of Novel Analytical Methods and Sensing Platforms Utilizing this compound

The inherent chemical properties of this compound, particularly its ability to interact with specific analytes and its potential for signal transduction, make it a valuable component in the development of new analytical methods and sensing platforms.

The salicylamide functional group can act as a recognition element for certain ions or molecules. For instance, the phenolic hydroxyl group can be deprotonated, leading to changes in the spectroscopic properties of the molecule, which can be exploited for sensing applications. Furthermore, the amide group can participate in hydrogen bonding interactions with target analytes.

While specific sensors based on this compound are not yet widely reported, the broader class of salicylamides has shown promise. For example, salicylamide itself has been investigated for its fluorescent properties and has been incorporated into nanosensors for pH measurements. The development of electrochemical sensors is another promising avenue. The redox properties of the phenolic group or a metal complex of this compound could be utilized for the electrochemical detection of various species. The design of such sensors would involve immobilizing the compound on an electrode surface and measuring the change in current or potential upon interaction with the analyte.

The table below summarizes the potential analytical applications and the principles behind them:

| Analytical Application | Sensing Principle | Potential Analytes |

| Fluorescent Sensing | Changes in fluorescence intensity or wavelength upon analyte binding. | Metal ions, anions, pH |

| Electrochemical Sensing | Changes in redox potential or current upon interaction with an analyte. | Electroactive species, metal ions |

| Chromatographic Analysis | Separation and quantification based on differential partitioning between a stationary and mobile phase. | Quantification in complex mixtures |

The exploration of this compound in these advanced applications is still in its early stages, but the foundational chemical principles and the promising results from related compounds suggest a bright future for this versatile molecule in the development of new technologies.

Q & A

Q. What are the optimal synthetic routes for preparing N-Cyclohexyl-2-hydroxybenzamide with high purity?

The compound can be synthesized via acyl chloride coupling. A validated method involves reacting salicylamide with cyclohexanecarbonyl chloride under reflux in an inert solvent (e.g., chloroform or THF), followed by neutralization with triethylamine. Purification via preparative HPLC yields the product (33% yield) with >95% purity. Structural confirmation is achieved through H/C NMR and HRMS analysis . Alternative routes using 2-hydroxybenzoic acid activated with SOCl₂ may require optimization of stoichiometry and reaction time to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multimodal characterization is critical:

- NMR Spectroscopy : Detect intramolecular hydrogen bonding (e.g., hydroxyl proton at δ ~11.6 ppm in DMSO-) and confirm cyclohexyl group integration .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 332.1135 for related analogs) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., monoclinic space group with β = 91.3°) .

Q. What analytical techniques are recommended for assessing purity in different solvent systems?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For polar solvents, use a C18 column with acetonitrile/water gradients. In non-polar systems (e.g., ethyl acetate), TLC with silica gel and visualization under UV/iodine vapor ensures homogeneity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding networks often arise from polymorphism or twinning. Employ SHELXL for refinement, using high-resolution data (R-factor < 0.05) and multi-scan absorption corrections. Compare experimental data with DFT-optimized structures to validate torsion angles and intermolecular interactions .

Q. What methodological considerations apply to structure-activity relationship (SAR) studies of this compound?

SAR analysis requires:

- Bioactivity assays : Test antiparasitic or antimicrobial activity in vitro (e.g., IC₅₀ determination against Leishmania spp.) .

- Modular derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide ring to evaluate electronic effects on bioactivity .

- Computational docking : Map binding affinities to target proteins (e.g., enzymes in parasitic pathways) using AutoDock Vina or Schrödinger Suite .

Q. How do hydrogen-bonding interactions influence the stability of this compound crystals?

Intramolecular N–H⋯O and O–H⋯O bonds stabilize planar conformations, while intermolecular H-bonding (e.g., C–H⋯π interactions) drives 1D polymeric chain formation. Use Mercury software to analyze contact distances and Hirshfeld surfaces, correlating with thermal stability (TGA/DSC data) .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

- Tautomerism analysis : Compare experimental H NMR with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G** basis set) to identify dominant tautomers.

- Impurity profiling : LC-MS/MS detects trace byproducts (e.g., unreacted acyl chloride or dimerized species) .

- Dynamic NMR : Resolve rotational barriers of the cyclohexyl group at variable temperatures .

Methodological Tables

| Parameter | Synthetic Method | Crystallographic Data |

|---|---|---|

| Yield | 33% | N/A (single-crystal data) |

| Purity | >95% (HPLC) | R-factor = 0.036; wR(F²) = 0.114 |

| Space Group | N/A | (monoclinic) |

| Key Interactions | Intramolecular H-bonding | Intermolecular C–H⋯O, N–H⋯O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.